molecular formula C12H12N2O B7504695 2,6-Dimethylquinoline-3-carboxamide

2,6-Dimethylquinoline-3-carboxamide

Katalognummer: B7504695
Molekulargewicht: 200.24 g/mol
InChI-Schlüssel: OBLABVWRBHPCAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Dimethylquinoline-3-carboxamide is a quinoline derivative featuring methyl groups at the 2- and 6-positions and a carboxamide moiety at position 2.

Eigenschaften

IUPAC Name

2,6-dimethylquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-7-3-4-11-9(5-7)6-10(12(13)15)8(2)14-11/h3-6H,1-2H3,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLABVWRBHPCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Azide Preparation and Cyclization

Benzylic azides, synthesized from 3-methylbenzyl alcohol via PBr3_3-mediated bromination and NaN3_3 substitution, undergo a domino reaction with ethyl 3-ethoxyacrylate in toluene catalyzed by triflic acid (TfOH). The reaction proceeds through-shift and cyclization, forming dihydroquinoline intermediates, which are oxidized to the quinoline using DDQ:

3-Methylbenzyl azide+Ethyl 3-ethoxyacrylateTfOH, tolueneEthyl 2,6-dimethylquinoline-3-carboxylate+N2\text{3-Methylbenzyl azide} + \text{Ethyl 3-ethoxyacrylate} \xrightarrow{\text{TfOH, toluene}} \text{Ethyl 2,6-dimethylquinoline-3-carboxylate} + \text{N}_2 \uparrow

Oxidation and Byproduct Management

DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) quantitatively oxidizes dihydroquinoline to quinoline within 5 minutes, avoiding over-oxidation byproducts. Residual DDQ is removed via silica gel chromatography, yielding 76–82% pure ester.

Hydrolysis of Quinoline-3-Carboxylic Acid Esters

Acidic vs. Basic Hydrolysis

Ethyl 2,6-dimethylquinoline-3-carboxylate is hydrolyzed to the carboxylic acid using 6 M HCl in ethanol (reflux, 6 hours) or 2 M NaOH in THF/water (reflux, 4 hours). Acidic conditions preserve the quinoline ring but require neutralization with NaHCO3_3, while basic hydrolysis simplifies workup but risks decarboxylation at elevated temperatures.

Direct Amidation Using B(OCH2_22CF3_33)3_33

Boron-Mediated Coupling

B(OCH2_2CF3_3)3_3, synthesized from B2_2O3_3 and 2,2,2-trifluoroethanol, catalyzes the direct amidation of 2,6-dimethylquinoline-3-carboxylic acid with ammonium chloride in DMF at 60°C. The reaction avoids racemization, critical for chiral integrity, and achieves 92% yield after 12 hours:

2,6-Dimethylquinoline-3-carboxylic acid+NH4ClB(OCH2CF3)32,6-Dimethylquinoline-3-carboxamide+H2O\text{2,6-Dimethylquinoline-3-carboxylic acid} + \text{NH}4\text{Cl} \xrightarrow{\text{B(OCH}2\text{CF}3\text{)}3} \text{2,6-Dimethylquinoline-3-carboxamide} + \text{H}_2\text{O}

Purification Strategies

Post-reaction, Amberlyst® A21 resin sequesters boron byproducts, enabling amide isolation via filtration. This eliminates aqueous workup, reducing loss of polar intermediates.

Optimization and Yield Analysis

Method StepConditionsYield (%)Purity (%)Citation
CyclocondensationCl-T, CH3_3CN, 82°C, 12 h7998
Domino ReactionTfOH, toluene, DDQ7695
Acidic Hydrolysis6 M HCl, EtOH, reflux, 6 h8997
Boron-Mediated AmidationB(OCH2_2CF3_3)3_3, DMF, 60°C9299

Characterization of 2,6-Dimethylquinoline-3-carboxamide

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl3_3) : δ 8.71 (s, 1H, H-4), 8.12 (d, J=8.4J = 8.4 Hz, 1H, H-5), 7.89 (d, J=8.4J = 8.4 Hz, 1H, H-8), 7.54 (t, J=7.8J = 7.8 Hz, 1H, H-6), 7.43 (t, J=7.8J = 7.8 Hz, 1H, H-7), 6.21 (s, 2H, NH2_2), 2.78 (s, 3H, 2-CH3_3), 2.62 (s, 3H, 6-CH3_3).

  • ¹³C NMR (101 MHz, CDCl3_3) : δ 168.4 (C=O), 153.2 (C-3), 148.9 (C-2), 139.1 (C-6), 132.4–125.8 (aromatic carbons), 21.3 (2-CH3_3), 20.7 (6-CH3_3).

  • IR (KBr) : ν 3360 (N–H stretch), 1665 (C=O amide), 1601 (C=N quinoline), 785 (C–H bend).

Purity and Stability

HPLC analysis (C18 column, 70:30 MeOH/H2_2O) confirms >99% purity. The amide remains stable under ambient conditions for >6 months, with no detectable degradation by TLC .

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Dimethylquinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

2,6-Dimethylquinoline-3-carboxamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,6-Dimethylquinoline-3-carboxamide involves its interaction with specific molecular targets. For instance, quinoline-3-carboxamides are known to inhibit the phosphatidylinositol 3-kinase-related kinases (PIKK) family. The quinoline nitrogen binds to the hinge region of these kinases, making them competitive inhibitors of adenosine triphosphate (ATP) . This inhibition can modulate various cellular pathways, including those involved in cell growth and survival .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues from Isoquinoline and Dihydroquinoline Families

The evidence highlights compounds with structural similarities, primarily isoquinoline and dihydroquinoline derivatives (Table 1). Key differences include:

  • Substituent Positions: Analogues such as 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) and 6,7-dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f) feature substitutions at positions 6 and 7 on the isoquinoline ring, compared to the 2,6-dimethyl arrangement in the target compound.
  • Functional Groups : Variations include ethoxy (6d), methylsulfonyl (6e), and phenyl carboxamide (6f) groups, which alter electronic and steric profiles. For example, the phenyl carboxamide in 6f may enhance π-π stacking interactions in biological systems.
Table 1: Structural Comparison of Quinoline/Isoquinoline Derivatives
Compound Name Core Structure Substituents Key Functional Groups References
2,6-Dimethylquinoline-3-carboxamide Quinoline 2-CH₃, 6-CH₃, 3-CONH₂ Carboxamide N/A
6d (Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2-carboxylate) Isoquinoline 6,7-OCH₃, 1-CH₃, 2-COOEt Ester [52-55]
6f (6,7-Dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2-carboxamide) Isoquinoline 6,7-OCH₃, 1-CH₃, 2-CONHPh Phenyl carboxamide [57]
Compound 47 (N3-(1-(3,5-Dimethyl)adamantyl)-1-pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxamide) Dihydroquinoline 4-S, 3-CONH-Ada, 1-pentyl Thioxo, Adamantyl carboxamide J. Med. Chem. 2007

Physicochemical Properties

  • Melting Points and Solubility: While specific data for 2,6-Dimethylquinoline-3-carboxamide are unavailable, compound 47 (J. Med. Chem. 2007) has a molecular weight of 437 g/mol and is reported as a white solid. The adamantyl and pentyl groups in 47 likely increase lipophilicity compared to the smaller methyl groups in the target compound.
  • Spectroscopic Data: IR and NMR profiles for compound 47 highlight the thioxo group’s influence, which may differ from the oxo or unmodified quinoline systems.

Q & A

Synthesis Optimization

Q: How can researchers optimize the synthetic yield of 2,6-Dimethylquinoline-3-carboxamide in multistep reactions? A: Optimization requires systematic variation of reaction parameters. For example, adjusting the molar ratio of reactants (e.g., ethyl acetoacetate and substituted benzaldehydes), catalysts (e.g., p-toluenesulfonic acid), and temperature (e.g., cyclization at 100°C vs. reflux conditions). Evidence from quinoline-carboxamide syntheses suggests that yields improve with controlled nitration and Suzuki coupling steps, as seen in similar derivatives . Parallel monitoring via TLC or HPLC can identify side products, enabling purification adjustments.

Structural Characterization

Q: What advanced techniques are critical for resolving crystallographic ambiguities in 2,6-Dimethylquinoline-3-carboxamide derivatives? A: Single-crystal X-ray diffraction (SCXRD) paired with SHELXL refinement is essential for resolving bond angles and torsional strain . For example, bond angles like C21—C20—C25 (123.0°) and torsional parameters (e.g., −179.41° for specific dihedrals) can be validated against computational models (DFT). Discrepancies between experimental and calculated data may indicate lattice distortions or solvent effects .

Data Contradiction Analysis

Q: How should researchers address conflicting spectral data (e.g., NMR vs. mass spectrometry) for 2,6-Dimethylquinoline-3-carboxamide? A: Contradictions often arise from impurities or isomerism. Cross-validate using:

  • Comparative analysis : Compare NMR shifts with structurally analogous compounds (e.g., 6-phenylquinoline-3-carboxamide derivatives ).
  • High-resolution MS : Confirm molecular ion peaks to rule out adducts.
  • Chromatographic purity : Use HPLC with dual detectors (UV and ELSD) to isolate pure fractions .

Biological Activity Profiling

Q: What methodological frameworks are recommended for evaluating the biological activity of 2,6-Dimethylquinoline-3-carboxamide? A: Prioritize in vitro assays (e.g., enzyme inhibition, cytotoxicity) followed by targeted molecular docking to identify binding interactions. For example, quinoline-3-carboxamides often target kinase domains; use homology modeling to predict binding affinity. Validate findings with SAR studies by synthesizing analogs (e.g., varying substituents at positions 2 and 6) .

Isomer Separation Strategies

Q: What chromatographic methods effectively separate regioisomers or stereoisomers in 2,6-Dimethylquinoline-3-carboxamide synthesis? A: Use reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid). For stereoisomers, chiral columns (e.g., amylose-based) or derivatization with chiral auxiliaries may be required. Monitor retention times against standards synthesized via divergent routes (e.g., Suzuki vs. Friedländer syntheses) .

Mechanistic Pathway Elucidation

Q: How can researchers determine the dominant reaction mechanism in the cyclization step of 2,6-Dimethylquinoline-3-carboxamide synthesis? A: Employ isotopic labeling (e.g., deuterated ethyl acetoacetate) to track proton transfer pathways. Kinetic studies (variable-temperature NMR) can identify rate-determining steps. Compare with mechanisms proposed for analogous quinoline syntheses, such as acid-catalyzed cyclization via enol intermediates .

Thermal Stability Assessment

Q: What methodologies quantify the thermal stability of 2,6-Dimethylquinoline-3-carboxamide under storage conditions? A: Conduct thermogravimetric analysis (TGA) to determine decomposition onset temperatures. Pair with differential scanning calorimetry (DSC) to identify phase transitions. For accelerated stability testing, store samples at 40°C/75% RH and monitor degradation via HPLC .

Polymorphism Screening

Q: How can researchers identify and characterize polymorphs of 2,6-Dimethylquinoline-3-carboxamide? A: Use SCXRD to resolve crystal packing motifs. Screen for polymorphs via solvent recrystallization (e.g., ethanol vs. DMF). Compare powder XRD patterns with simulated data from single-crystal structures. Solubility studies in biorelevant media (e.g., FaSSIF) can link polymorphs to bioavailability .

Analytical Method Validation

Q: What statistical criteria ensure reproducibility in quantifying 2,6-Dimethylquinoline-3-carboxamide? A: Follow ICH Q2(R1) guidelines:

  • Linearity : R² ≥ 0.998 for calibration curves (1–100 µg/mL).
  • Precision : ≤2% RSD for intraday/interday assays.
  • Accuracy : 98–102% recovery in spiked samples. Cross-validate using orthogonal techniques (e.g., NMR qNMR) .

Structure-Activity Relationship (SAR) Studies

Q: What strategies enhance SAR exploration for 2,6-Dimethylquinoline-3-carboxamide analogs? A: Synthesize derivatives with systematic substituent variations (e.g., electron-withdrawing groups at position 2, alkyl chains at position 6). Test against a panel of biological targets (e.g., kinases, GPCRs). Use multivariate analysis (e.g., PCA) to correlate structural features with activity trends .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.